molecular formula C13H12O6 B12738535 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- CAS No. 329040-82-6

1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)-

Cat. No.: B12738535
CAS No.: 329040-82-6
M. Wt: 264.23 g/mol
InChI Key: BPZCXUROMKDLGX-ZCFIWIBFSA-N
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Description

1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- is a complex organic compound with a unique structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- typically involves several steps. One common method includes the selective methylation of the phenolic hydroxyl group, followed by various chemical transformations to introduce the acetic acid and other functional groups . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives.

Scientific Research Applications

1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxymellein: Another benzopyran derivative with similar structural features.

    8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Shares the benzopyran ring system and hydroxyl group.

Uniqueness

1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

329040-82-6

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(2R)-2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)/t6-/m1/s1

InChI Key

BPZCXUROMKDLGX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Canonical SMILES

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Origin of Product

United States

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